2,4-Difluorobenzylamine hydrochloride
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Overview
Description
1-(2,4-Difluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7F2N·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-difluorophenyl)methanamine hydrochloride often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps such as purification through recrystallization or distillation to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(2,4-Difluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A closely related compound with similar chemical properties.
4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: Another derivative with different substituents on the benzene ring.
Uniqueness
1-(2,4-Difluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in certain synthetic and medicinal applications .
Properties
Molecular Formula |
C7H8ClF2N |
---|---|
Molecular Weight |
179.59 g/mol |
IUPAC Name |
(2,4-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
PEMATHLCBDOYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN.Cl |
Origin of Product |
United States |
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